molecular formula C21H15N3O B5873439 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide

2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide

Cat. No. B5873439
M. Wt: 325.4 g/mol
InChI Key: DMOOPUYRZLYVNK-UHFFFAOYSA-N
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Description

2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinolinecarboxamides and has been found to exhibit promising activity against various diseases, including malaria, cancer, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In malaria, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been shown to inhibit the activity of plasmepsins, which are essential enzymes for the survival of the Plasmodium parasite. In cancer, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been found to inhibit the activity of various kinases and transcription factors, which are involved in cell proliferation and survival. In Alzheimer's disease, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta.
Biochemical and Physiological Effects
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. In malaria, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of antioxidant enzymes. In cancer, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been found to induce cell cycle arrest, apoptosis, and inhibit angiogenesis. In Alzheimer's disease, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been shown to reduce oxidative stress and improve synaptic function.

Advantages and Limitations for Lab Experiments

2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad-spectrum activity. However, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide also has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide and to identify potential drug targets for its development as a therapeutic agent.
Conclusion
In conclusion, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide is a synthetic compound that has shown promising activity against various diseases, including malaria, cancer, and Alzheimer's disease. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it exhibits various biochemical and physiological effects. 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide research, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an arylamine with a ketone or aldehyde in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction of aniline with a ketone or aldehyde in the presence of a sulfuric acid catalyst.

Scientific Research Applications

2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been found to exhibit promising activity against malaria, cancer, and Alzheimer's disease. In malaria, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been shown to be effective against both the asexual and sexual stages of the Plasmodium parasite. In cancer, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models.

properties

IUPAC Name

2-phenyl-N-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-21(23-16-9-6-12-22-14-16)18-13-20(15-7-2-1-3-8-15)24-19-11-5-4-10-17(18)19/h1-14H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOOPUYRZLYVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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